N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzylsulfonyl group and at position 2 with a naphthalen-1-yl acetamide moiety.
Properties
Molecular Formula |
C21H16ClN3O3S2 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H16ClN3O3S2/c22-17-10-8-14(9-11-17)13-30(27,28)21-25-24-20(29-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26) |
InChI Key |
BTHXBECLSOJRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Preparation
4-Chlorobenzylsulfonyl chloride is synthesized via chlorination of 4-chlorobenzyl mercaptan using chlorine gas or thionyl chloride (SOCl₂):
Reaction conditions:
Sulfonation of the Thiadiazole
The sulfonyl chloride reacts with 5-mercapto-1,3,4-thiadiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) to displace the thiol group:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12–16 hours |
| Yield | 75–80% |
Amidation at the 2-Position
The final step involves coupling 2-(naphthalen-1-yl)acetic acid to the thiadiazole’s 2-amino group. Patent WO2011137002A1 and Ambeed protocols provide relevant insights:
Activation of the Carboxylic Acid
2-(Naphthalen-1-yl)acetic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride:
Conditions :
Amide Bond Formation
The acid chloride reacts with the 2-amino group of the sulfonated thiadiazole in the presence of a base (e.g., NaOH):
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate/Water (biphasic) |
| Base | 1M NaOH (aqueous phase) |
| Temperature | 0–5°C (prevents hydrolysis) |
| Reaction Time | 2–4 hours |
| Yield | 70–75% |
Alternative Coupling Strategies
Recent advancements in cross-coupling chemistry, as demonstrated in Ambeed’s protocols, suggest potential for palladium-catalyzed methods to introduce the naphthalene moiety. However, traditional amidation remains more efficient for this target.
Purification and Characterization
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from ethanol/water. Structural confirmation via H NMR and LC-MS ensures purity >98% .
Chemical Reactions Analysis
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents: Common reagents include chlorosulfonic acid, hydrazine, and carbon disulfide.
Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups.
Scientific Research Applications
Antibacterial Activity
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide exhibits significant antibacterial properties. Studies have shown that related sulfonamide derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves inhibition of bacterial folate synthesis through competitive inhibition of dihydropteroate synthase.
Antiviral Activity
Research indicates that this compound may also possess antiviral properties. Related thiadiazole derivatives have demonstrated moderate activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .
Anticancer Activity
The compound has been evaluated for its anticancer effects in vitro and in vivo. Case studies reported that thiadiazole derivatives can induce apoptosis in cancer cell lines such as HepG2 through mechanisms involving oxidative stress and caspase activation . The structure-activity relationship (SAR) indicates that modifications in the thiadiazole ring can enhance anticancer efficacy.
Anticonvulsant Activity
Preliminary studies suggest that certain derivatives of this compound may exhibit anticonvulsant effects in animal models. These findings highlight the potential for developing new treatments for epilepsy based on thiadiazole derivatives .
Case Studies
Several case studies have provided insights into the effectiveness of this compound:
- Apoptosis Induction in HepG2 Cells : A study demonstrated significant apoptosis induction through caspase activation when treated with related thiadiazole compounds .
- Pharmacokinetics and Tumor Targeting : Investigations into pharmacokinetics revealed effective tumor targeting capabilities using radiolabeling techniques, indicating promising applications in cancer therapy .
- Antiviral Studies : Compounds derived from similar synthetic routes showed moderate antiviral activity against TMV, suggesting further exploration into their use as antiviral agents .
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase.
Pathways: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the thiadiazole ring (e.g., sulfonyl vs. thioether) and the acetamide side chain (e.g., naphthyl vs. substituted phenyl). These modifications impact solubility, melting points, and reactivity.
Table 1: Physicochemical Properties of Selected Analogs
- Bulky substituents like naphthyl or trifluoromethylphenyl (3f) correlate with higher melting points, suggesting enhanced crystallinity .
Table 2: NMR Spectral Data Comparison
- Key Observations: Naphthyl protons in the target compound would exhibit distinct aromatic signals compared to phenyl or methoxyphenyl analogs. Sulfonyl carbons (δ ~136 ppm) are diagnostic for confirming oxidation states .
Biological Activity
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various disease models, and safety profiles based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole ring, a sulfonyl group, and a naphthalene moiety. Its molecular formula is C₁₅H₁₃ClN₂O₂S, with a molecular weight of approximately 320.79 g/mol. The structural formula can be represented as follows:
Recent studies have indicated that the biological activity of this compound is multifaceted:
1. Anticancer Activity:
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in breast, lung, and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects:
The compound also displays anti-inflammatory properties by significantly reducing cytokine levels in vitro and in vivo. It inhibits the expression of pro-inflammatory mediators such as TNF-alpha and IL-6, thereby mitigating inflammation in animal models.
3. Antimicrobial Activity:
In vitro studies have reported moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Iqbal et al. (2020) evaluated the anticancer properties of the compound against various human cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability, with notable effects observed in breast cancer cells where apoptosis was confirmed via flow cytometry.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in a murine model of acute inflammation induced by LPS. The results showed a marked decrease in inflammatory markers and histopathological improvements compared to control groups.
Safety and Toxicity
Toxicity studies are essential for assessing the safety profile of any new therapeutic agent. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects reported in animal models during short-term studies.
Q & A
Q. What synthetic methodologies are recommended for preparing N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide?
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A general approach includes:
- Step 1 : Sulfonylation of 5-amino-1,3,4-thiadiazole derivatives using 4-chlorobenzyl sulfonyl chloride under basic conditions (e.g., triethylamine in dioxane) to introduce the sulfonyl group .
- Step 2 : N-Acylation of the thiadiazole-2-amino intermediate with 2-(naphthalen-1-yl)acetyl chloride. This step requires careful control of stoichiometry and temperature (20–25°C) to avoid side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures is commonly employed to isolate the final product .
Q. How can the purity and structural integrity of this compound be validated?
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl and amide groups.
- Light Sensitivity : Protect from UV exposure, as the naphthyl group may undergo photodegradation .
- Solution Stability : Monitor decomposition in aqueous buffers (e.g., PBS) via periodic HPLC analysis over 24–48 hours .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?
- DFT Calculations : Optimize the molecular geometry to identify electrophilic/nucleophilic sites (e.g., sulfur in the thiadiazole ring) using Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The sulfonyl group may act as a hydrogen bond acceptor, while the naphthyl moiety contributes to hydrophobic binding .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~3.5) and cytochrome P450 inhibition risks .
Q. What strategies resolve contradictions between experimental data and computational predictions?
- Case Example : If X-ray crystallography (e.g., using SHELXL ) reveals a non-planar thiadiazole ring, but DFT predicts planarity, cross-validate with spectroscopic data (e.g., NMR coupling constants) to assess conformational flexibility .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate synthetic conditions (temperature, solvent) with yield/purity discrepancies .
Q. How can regioselectivity challenges in modifying the thiadiazole core be addressed?
- Directed Functionalization : Use protecting groups (e.g., Boc for amines) to selectively modify the 5-position of the thiadiazole before introducing the sulfonyl group .
- Catalytic Approaches : Employ Pd-catalyzed cross-coupling to attach the naphthylacetamide moiety, ensuring minimal interference with the sulfonyl group .
Q. What are the implications of crystallographic data for understanding intermolecular interactions?
- Packing Analysis : X-ray studies (e.g., using SHELX ) may reveal head-to-tail stacking of naphthyl groups or C–H∙∙∙O interactions between sulfonyl oxygen and adjacent molecules, influencing solubility and crystal morphology .
- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs with distinct melting points .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
